1-(4-Biphenylyl)cyclobutanecarboxylic Acid
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Overview
Description
Preparation Methods
The synthesis of 1-(4-Biphenylyl)cyclobutanecarboxylic Acid can be achieved through various synthetic routes. Industrial production methods may involve more efficient catalytic processes to optimize yield and purity .
Chemical Reactions Analysis
1-(4-Biphenylyl)cyclobutanecarboxylic Acid undergoes several types of chemical reactions, primarily involving the carboxyl group. These reactions include:
Oxidation: The carboxyl group can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the biphenyl moiety, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . Major products formed from these reactions include esters, amides, and other functionalized derivatives .
Scientific Research Applications
1-(4-Biphenylyl)cyclobutanecarboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is utilized in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Biphenylyl)cyclobutanecarboxylic Acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The biphenyl moiety can interact with hydrophobic regions of proteins, affecting their function .
Comparison with Similar Compounds
1-(4-Biphenylyl)cyclobutanecarboxylic Acid can be compared with other similar compounds, such as:
Cyclobutanecarboxylic Acid: Lacks the biphenyl moiety, making it less hydrophobic.
1-(4-Bromophenyl)cyclobutanecarboxylic Acid: Contains a bromine atom, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its combination of a cyclobutane ring, a carboxyl group, and a biphenyl moiety, providing a versatile scaffold for various chemical and biological applications .
Properties
Molecular Formula |
C17H16O2 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-(4-phenylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C17H16O2/c18-16(19)17(11-4-12-17)15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2,(H,18,19) |
InChI Key |
BEBLNPQUWQGSFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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